1H and 13C NMR chemical shifts of 4-(2-fluorophenyl)but-3-en-2-one
1H and 13C NMR chemical shifts of 4-(2-fluorophenyl)but-3-en-2-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-(2-Fluorophenyl)but-3-en-2-one
Prepared by: Gemini, Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry. For drug development professionals and researchers, a precise understanding of NMR spectral features is paramount for confirming molecular identity, purity, and conformation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-(2-fluorophenyl)but-3-en-2-one, a fluorinated chalcone derivative.
Chalcones, characterized by an α,β-unsaturated ketone core, are prevalent scaffolds in medicinal chemistry. The introduction of a fluorine atom, as in this case, can significantly modulate a molecule's physicochemical and pharmacological properties. This modification also introduces unique NMR signatures, namely through-bond scalar couplings (J-couplings) between fluorine and nearby carbon and proton nuclei, which serve as powerful diagnostic tools for structural confirmation. This document will dissect the expected chemical shifts and coupling patterns, explain the underlying physical-organic principles, and provide a robust experimental protocol for acquiring high-quality spectral data.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, the standardized IUPAC numbering system is employed for 4-(2-fluorophenyl)but-3-en-2-one. The trans or (E)-configuration of the olefinic double bond is assumed, as it is the thermodynamically more stable and commonly synthesized isomer.[1][2]
Caption: Molecular structure and atom numbering of (E)-4-(2-fluorophenyl)but-3-en-2-one.
¹H NMR Spectral Analysis: A Predictive Dissection
The proton NMR spectrum is defined by the electronic environment of each nucleus. In this molecule, the conjugated enone system and the ortho-fluorine substituent are the dominant factors influencing chemical shifts and coupling patterns.
Causality of Chemical Shifts and Coupling Constants
-
Methyl Protons (H-1): The protons of the acetyl methyl group (C-1) are adjacent to a carbonyl. They are expected to appear as a sharp singlet in the range of δ 2.3 – 2.5 ppm .
-
Vinylic Protons (H-3, H-4): These protons are key indicators of the molecule's core structure.
-
H-3 (α-proton): This proton is on the carbon alpha to the carbonyl group. It will appear as a doublet due to coupling with H-4. Its chemical shift is predicted to be in the δ 6.6 – 6.9 ppm range.
-
H-4 (β-proton): This proton is on the carbon beta to the carbonyl group and is significantly deshielded due to the electron-withdrawing resonance effect of the carbonyl group.[3] It will also be a doublet, appearing further downfield in the δ 7.5 – 7.8 ppm range.
-
³J_H3-H4 Coupling: The magnitude of the vicinal coupling constant between H-3 and H-4 is diagnostic of the double bond's stereochemistry. For the E (trans) isomer, a large coupling constant of 15 – 17 Hz is expected.[1][4]
-
-
Aromatic Protons (H-1', H-3', H-4', H-5'): The fluorine substituent and the butenone group create a complex environment for the four aromatic protons, leading to distinct signals typically between δ 7.0 – 7.6 ppm .
-
H-F Coupling: The fluorine atom will induce through-bond coupling to adjacent protons, which is invaluable for assignment. The expected couplings are:
-
³J_F-H1' (ortho): ~7–10 Hz
-
⁴J_F-H3' (meta): ~4–6 Hz
-
⁵J_F-H5' (para): ~1–3 Hz
-
-
The proton ortho to the fluorine (H-1') and the proton ortho to the butenone substituent (H-5') will likely be the most complex multiplets due to multiple coupling partners.
-
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) |
| H-1 (3H) | 2.3 – 2.5 | s (singlet) | - |
| H-3 (1H) | 6.6 – 6.9 | d (doublet) | ³J_H3-H4 = 15 – 17 |
| H-4 (1H) | 7.5 – 7.8 | d (doublet) | ³J_H3-H4 = 15 – 17 |
| Aromatic H (4H) | 7.0 – 7.6 | m (multiplet) | H-H and H-F couplings as described |
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a direct map of the carbon framework. The chemical shifts are highly sensitive to hybridization and substituent effects. For this molecule, C-F couplings are the most definitive feature for assigning the aromatic signals.
Causality of Chemical Shifts and Coupling Constants
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Carbonyl Carbon (C-2): As is characteristic for α,β-unsaturated ketones, the carbonyl carbon is highly deshielded and will appear significantly downfield, predicted in the range of δ 195 – 199 ppm .[5]
-
Methyl Carbon (C-1): This sp³-hybridized carbon will be found in the upfield region of the spectrum, around δ 25 – 30 ppm .
-
Vinylic Carbons (C-3, C-4): The electronic effects of the conjugated system clearly differentiate these two carbons.
-
C-3 (α-carbon): Shielded relative to the β-carbon, expected around δ 125 – 130 ppm .
-
C-4 (β-carbon): Deshielded due to resonance with the carbonyl, expected around δ 140 – 145 ppm .[5]
-
-
Aromatic Carbons (C-1' to C-6'): These six carbons will appear in the δ 115 – 165 ppm range. Their assignment relies heavily on interpreting C-F coupling constants.[6]
-
C-2' (ipso-F): This carbon, directly bonded to fluorine, will exhibit a very large one-bond coupling constant (¹J_CF ) of approximately 245 – 260 Hz . This is the most diagnostic signal in the aromatic region.
-
Ortho-Carbons (C-1', C-3'): These carbons will show a two-bond coupling (²J_CF ) of around 20 – 25 Hz .
-
Meta-Carbons (C-6', C-4'): These will have a smaller three-bond coupling (³J_CF ) of 5 – 10 Hz .
-
Para-Carbon (C-5'): The four-bond coupling (⁴J_CF ) to the para carbon is typically the smallest, around 1 – 4 Hz .
-
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted δ (ppm) | Predicted C-F Coupling, J (Hz) |
| C-1 | 25 – 30 | - |
| C-2 | 195 – 199 | Small (³J_CF or ⁴J_CF may be observed) |
| C-3 | 125 – 130 | - |
| C-4 | 140 – 145 | Small (⁴J_CF may be observed) |
| C-1' | ~128 | ²J_CF ≈ 20 – 25 |
| C-2' | ~162 | ¹J_CF ≈ 245 – 260 |
| C-3' | ~116 | ²J_CF ≈ 20 – 25 |
| C-4' | ~132 | ³J_CF ≈ 5 – 10 |
| C-5' | ~125 | ⁴J_CF ≈ 1 – 4 |
| C-6' | ~129 | ³J_CF ≈ 5 – 10 |
Experimental Protocol: A Self-Validating System
Acquiring high-quality, reproducible NMR data is critical. The following protocol outlines a robust methodology for the analysis of small organic molecules like 4-(2-fluorophenyl)but-3-en-2-one.
Sample Preparation
-
Massing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good solubilizing power and well-defined residual solvent peaks for referencing.[7]
-
Internal Standard: For the highest accuracy in chemical shift reporting, tetramethylsilane (TMS) should be used as an internal standard (0 ppm).
-
Transfer: Using a pipette, transfer the clear solution to a clean, dry 5 mm NMR tube. Ensure no solid particles are transferred.
Spectrometer Setup and Data Acquisition
This protocol assumes a 400 MHz or higher field spectrometer.
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[8]
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to maximize signal-to-noise.
¹H NMR Acquisition Parameters
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Pulse Angle: 30-45°. This allows for faster repetition without fully saturating the signals.[5]
-
Acquisition Time: 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans, depending on sample concentration.
¹³C NMR Acquisition Parameters
-
Pulse Program: A standard proton-decoupled experiment with a 30° pulse angle (zgpg30 on Bruker systems) is recommended for routine spectra.[8]
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (NS): 512 to 2048 scans, as ¹³C is significantly less sensitive than ¹H.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply an automated baseline correction.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or, if absent, the residual CHCl₃ signal to δ 7.26 ppm for ¹H and the CDCl₃ triplet to δ 77.16 ppm for ¹³C.[5]
Caption: A validated workflow for NMR sample preparation, acquisition, and data processing.
References
- Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance.
- Substituent Effects on Chemical Shifts and Spin-Spin Coupling Constants in Trifluorovinyl Derivatives. The Journal of Chemical Physics.
- Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Journal of Advanced Scientific Research.
- Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development.
-
¹H and ¹³C NMR spectra of 4,4′-substituted chalcones. ResearchGate. Available at: [Link]
-
Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Available at: [Link]
- Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (¹H, ¹³C) in Organic Molecule. University of the West Indies at St. Augustine.
-
Factors Influencing Chemical Shifts. St. Paul's Cathedral Mission College. Available at: [Link]
-
Simultaneous Proton and Fluorine decoupled ¹³C NMR. Magritek. Available at: [Link]
Sources
- 1. std.vnuhcmjournal.com.vn [std.vnuhcmjournal.com.vn]
- 2. researchgate.net [researchgate.net]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. orientjchem.org [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
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